N-(2-ethylhexyl)-2-thiophenecarboxamide
Description
Properties
Molecular Formula |
C13H21NOS |
|---|---|
Molecular Weight |
239.38g/mol |
IUPAC Name |
N-(2-ethylhexyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H21NOS/c1-3-5-7-11(4-2)10-14-13(15)12-8-6-9-16-12/h6,8-9,11H,3-5,7,10H2,1-2H3,(H,14,15) |
InChI Key |
SCXLTPDPNIQTIU-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)CNC(=O)C1=CC=CS1 |
Canonical SMILES |
CCCCC(CC)CNC(=O)C1=CC=CS1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Thiophenecarboxamide derivatives differ primarily in the substituents attached to the amide nitrogen. Key examples include:
Key Observations :
- Volatility : Bulky substituents (e.g., OX3a) reduce vapor pressure, limiting utility as airborne repellents. The 2-ethylhexyl group balances lipophilicity and volatility, making it practical for insect behavior modulation .
- Crystallinity : Nitro- and methoxy-substituted derivatives exhibit higher melting points due to intermolecular interactions (e.g., C–H⋯O/S bonds) .
- Bioactivity : Substituents dictate receptor specificity. For example, M8-B targets TRPM8 channels in neuroinflammation , while OX1a and analogs modulate insect Orco receptors .
Preparation Methods
Reaction Mechanism and Conditions
-
Acid Activation : 2-Thiophenecarboxylic acid is treated with ethyl chloroformate in the presence of triethylamine, forming a mixed anhydride. This step occurs in inert solvents such as dichloromethane or tetrahydrofuran under an inert atmosphere.
-
Amine Coupling : The mixed anhydride reacts with 2-ethylhexylamine at room temperature, facilitated by triethylamine as a base. The reaction typically completes within 4–6 hours.
Key Advantages and Limitations
-
Advantages : High regioselectivity, compatibility with moisture-sensitive substrates, and moderate reaction temperatures.
-
Limitations : Requires strict anhydrous conditions and generates stoichiometric amounts of byproducts (e.g., ethyl carbonate).
Thermal Amidation in Propionic Acid
An alternative method, adapted from Ambeed’s experimental protocols, utilizes propionic acid as both solvent and catalyst for direct amidation.
Procedure and Optimization
-
Reaction Setup : 2-Thiophenecarboxylic acid and 2-ethylhexylamine are combined in propionic acid at a molar ratio of 1:1.2.
-
Heating Profile : The mixture is refluxed (142°C) for 3.5–16 hours, depending on the scale.
-
Workup : Post-reaction, the crude product is precipitated by cooling, washed with methanol, and purified via column chromatography (chloroform eluent).
Yield Data
| Substrate Ratio | Temperature | Time (h) | Yield (%) |
|---|---|---|---|
| 1:1.2 | 142°C | 3.5 | 50 |
| 1:1.5 | Reflux | 16 | 65.2 |
This method’s efficiency hinges on excess amine and prolonged heating to drive the equilibrium toward amide formation.
Comparative Evaluation of Methods
Table 1: Method Comparison
Experimental Optimization Strategies
Solvent Selection
Stoichiometric Adjustments
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
